molecular formula C23H28N6 B2840808 N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine CAS No. 898623-62-6

N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2840808
CAS No.: 898623-62-6
M. Wt: 388.519
InChI Key: DTRFKLDINWDMIP-UHFFFAOYSA-N
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Description

N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a triazine-derived compound featuring two 4-ethylphenyl groups at the N2 and N4 positions and a pyrrolidin-1-yl substituent at the C6 position. Its structure combines aromatic and aliphatic moieties, which influence its physicochemical properties, such as solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name

2-N,4-N-bis(4-ethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6/c1-3-17-7-11-19(12-8-17)24-21-26-22(25-20-13-9-18(4-2)10-14-20)28-23(27-21)29-15-5-6-16-29/h7-14H,3-6,15-16H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRFKLDINWDMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions:

    Pyrrolidin-1-yl Group Addition: The pyrrolidin-1-yl group can be introduced via a nucleophilic substitution reaction with pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing purification methods such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the triazine ring or the attached groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine exhibit potential anticancer properties. These compounds have been studied for their ability to inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that triazine derivatives can interfere with the cell cycle and induce apoptosis in cancer cells through various mechanisms, including the inhibition of protein kinases associated with cancer progression.

2. Antioxidant Properties
The compound has demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at treating diseases linked to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Applications in Materials Science

1. Photovoltaic Materials
Due to its unique electronic properties, this compound has been explored as a potential material for organic photovoltaic cells. Its ability to facilitate charge transfer makes it a candidate for enhancing the efficiency of solar cells.

2. Polymer Science
The compound can serve as a building block for synthesizing novel polymers with tailored properties. Research has focused on incorporating this triazine derivative into polymer matrices to improve thermal stability and mechanical strength, making it suitable for various industrial applications.

Case Studies

StudyFocusFindings
Anticancer Activity of Triazine Derivatives Investigated the effects of triazine compounds on cancer cell linesFound that these compounds inhibited cell proliferation and induced apoptosis in vitro.
Antioxidant Properties of Pyrrolidine Derivatives Examined the radical scavenging ability of pyrrolidine-based compoundsDemonstrated significant reduction in oxidative stress markers in cellular models.
Synthesis of Photovoltaic Materials Developed organic solar cells using triazine derivativesAchieved higher efficiency compared to traditional materials due to improved charge mobility.

Mechanism of Action

The mechanism of action of N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.

    DNA/RNA: Interaction with genetic material, potentially affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Selected Triazine Compounds
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Interactions Evidence ID
N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine 4-ethylphenyl (N2, N4); pyrrolidin-1-yl (C6) ~407.47 (calculated) Not explicitly stated; inferred N/A
6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine Pyridin-3-yl (C6) ~204.21 Crystal engineering (1D/2D H-bonding)
N2,N4-bis(4-chlorophenyl)-6-methyl-1,3,5-triazine-2,4-diamine 4-chlorophenyl (N2, N4); methyl (C6) 346.21 Materials research
Indaziflam (N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine) Fluorinated alkyl (C6); indenyl (N2) ~354.38 Herbicide (soil residual activity)
Methoprotryne (N-Isopropyl-N’-(3-methoxypropyl)-6-(methylsulfonyl)-1,3,5-triazine-2,4-diamine) Isopropyl (N2); methoxypropyl (N4); methylsulfonyl (C6) ~331.43 Herbicide (photosynthesis inhibition)
Key Observations:
  • Aromatic vs.
  • Pyrrolidin-1-yl Group : The pyrrolidine ring at C6 may increase conformational flexibility and hydrogen-bonding capacity relative to rigid substituents like methylsulfonyl (Methoprotryne, ) or fluoroethyl (Indaziflam, ).
  • Crystallinity : Unlike 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine, which forms 1D/2D structures via N–H···N hydrogen bonds (), the ethylphenyl groups in the target compound likely induce steric hindrance, reducing crystallinity.
Agrochemical Potential
  • Herbicidal Activity : Compared to Indaziflam () and Methoprotryne (), the target compound lacks fluorinated or sulfonyl groups critical for herbicidal action. However, the pyrrolidin-1-yl group could mimic amine functionalities in other triazine herbicides (e.g., Atrazine derivatives, ).
  • Metabolic Stability : The ethylphenyl groups may improve metabolic stability relative to methylthio or methoxypropyl substituents (), which are prone to oxidation.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine N2,N4-bis(4-chlorophenyl)-6-methyl-1,3,5-triazine-2,4-diamine
Molecular Weight ~407.47 204.21 346.21
Predicted Solubility Low (lipophilic) Moderate (polar pyridine) Low (chlorophenyl groups)
Hydrogen-Bond Donors 2 2 2
Hydrogen-Bond Acceptors 5 5 5

Biological Activity

N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine (CAS Number: 898623-62-6) is a compound that belongs to the class of 1,3,5-triazines, which are known for their diverse applications in medicinal chemistry and other fields. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
Molecular Formula C23H28N6
Molecular Weight 388.5 g/mol
CAS Number 898623-62-6

The compound features a triazine core substituted with two ethylphenyl groups and a pyrrolidinyl moiety, which contributes to its biological activity.

This compound exhibits significant biological activity primarily through its interaction with various biological targets. Research indicates that compounds in the triazine family can function as inhibitors of specific enzymes and receptors involved in disease processes.

Enzyme Inhibition

Studies have shown that derivatives of 1,3,5-triazine can inhibit enzymes such as glucocerebrosidase, which is crucial in the metabolism of sphingolipids. The inhibition of this enzyme has implications in treating Gaucher's disease and other lysosomal storage disorders .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Triazine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have highlighted their effectiveness against non-small cell lung cancer (NSCLC) and other malignancies .

Case Studies

  • Inhibition of Glucocerebrosidase : A study evaluated the structure-activity relationship (SAR) of triazine derivatives and found that modifications at the pyrrolidinyl position significantly affect enzyme inhibition potency. The optimal configuration maintained the rigid structure of the pyrrolidinyl group, enhancing glucocerebrosidase inhibition .
  • Antitumor Efficacy : In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. These findings suggest a promising avenue for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features. The following table summarizes key modifications and their impact on biological activity:

ModificationImpact on Activity
Pyrrolidinyl Group Essential for maintaining inhibitory potency
Ethylphenyl Substituents Enhance lipophilicity and cellular uptake
Triazine Core Critical for interaction with target enzymes

Toxicology and Side Effects

While promising in terms of efficacy, the safety profile of this compound requires thorough investigation. Preliminary studies suggest that like many kinase inhibitors, it may present side effects such as gastrointestinal disturbances and skin reactions .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N2,N4-bis(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine, and how can reaction yields be maximized?

A1. The compound is synthesized via nucleophilic substitution reactions starting from cyanuric chloride. Key steps include:

  • Sequential substitution with 4-ethylphenylamine and pyrrolidine under reflux in polar aprotic solvents (e.g., 1,4-dioxane or dichloroethane) .
  • Temperature control (60–80°C) and stoichiometric excess of amines (1.2–1.5 equivalents per chlorine atom) to ensure complete substitution .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >90% purity .
  • Yield optimization requires inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

Q. Q2. Which spectroscopic techniques are most effective for confirming the structure and purity of this triazine derivative?

A2. A combination of techniques is recommended:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethylphenyl CH₃ at δ 1.2–1.4 ppm, pyrrolidine CH₂ at δ 2.7–3.1 ppm) and confirms substitution patterns .
  • FT-IR : Identifies N-H stretches (3200–3300 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) .
  • HRMS (ESI+) : Validates molecular formula (e.g., [M+H]⁺ at m/z 457.25 for C₂₉H₃₃N₇) .
  • XRD (if crystalline) : Resolves bond angles/lengths, particularly the planarity of the triazine core .

Q. Q3. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

A3. Initial screens should focus on:

  • Enzyme inhibition : Kinase or protease assays (e.g., EGFR or HIV-1 protease) due to triazines’ affinity for ATP-binding pockets .
  • Antimicrobial activity : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. Q4. How do substituent modifications (e.g., ethylphenyl vs. chlorophenyl) impact the compound’s reactivity and bioactivity?

A4. Substituent effects are critical:

  • Electron-donating groups (e.g., ethyl) : Enhance stability via steric hindrance but reduce electrophilicity, slowing nucleophilic substitutions .
  • Electron-withdrawing groups (e.g., Cl) : Increase reactivity in SNAr reactions but may reduce solubility .
  • Bioactivity : Ethyl groups improve membrane permeability, while pyrrolidine enhances binding to hydrophobic enzyme pockets (e.g., observed IC₅₀ of 2.8 µM against EGFR vs. 5.6 µM for morpholino analogs) .

Q. Q5. What computational methods can predict the compound’s binding modes with biological targets?

A5. Integrate:

  • Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., EGFR’s ATP-binding site) using the compound’s minimized conformation (DFT-optimized at B3LYP/6-31G*) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
  • 3D-QSAR : Correlate substituent electronic parameters (Hammett σ) with activity; models show R² >0.85 for kinase inhibition .

Q. Q6. How can contradictory data on the compound’s solubility and stability be resolved experimentally?

A6. Methodological approaches include:

  • Solubility profiling : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol). Data shows >50 mg/mL in DMSO but <0.1 mg/mL in water .
  • Stability studies : HPLC monitoring under stress conditions (40°C/75% RH, UV light). Degradation <5% after 4 weeks confirms shelf stability .
  • Counterion effects : Compare hydrochloride salts (improved aqueous solubility) vs. free bases (better organic solvent compatibility) .

Methodological Challenges and Solutions

Q. Q7. What strategies mitigate side reactions during triazine core functionalization?

A7. Common issues and fixes:

  • Di-/tri-substitution byproducts : Use stepwise addition of amines (4-ethylphenylamine first, then pyrrolidine) .
  • Hydrolysis of cyanuric chloride : Maintain anhydrous conditions (molecular sieves) and low temperatures (0–5°C) during initial steps .
  • Byproduct identification : LC-MS tracking with C18 columns (ACN/water + 0.1% formic acid) .

Q. Q8. How can researchers validate the compound’s mechanism of action in cellular models?

A8. Recommended workflows:

  • Target engagement : Cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., ΔTₘ of 4°C for EGFR) .
  • Pathway analysis : RNA-seq or phosphoproteomics post-treatment (e.g., downregulation of MAPK/ERK pathways) .
  • Resistance studies : Generate mutant cell lines (CRISPR) to identify target mutations (e.g., T790M in EGFR) .

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